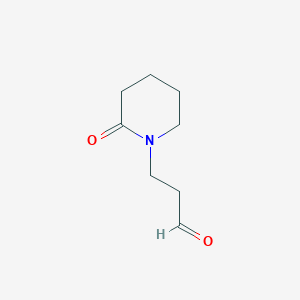
3-(2-oxopiperidin-1-yl)propanal
説明
3-(2-oxopiperidin-1-yl)propanal is an organic compound featuring a propanal backbone substituted with a 2-oxopiperidin-1-yl group. This compound is structurally distinct from simpler propanal derivatives (e.g., 3-(methylthio)propanal or propanal itself) due to the presence of the nitrogen-containing heterocycle.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
3-(2-oxopiperidin-1-yl)propanal |
InChI |
InChI=1S/C8H13NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h7H,1-6H2 |
InChIキー |
ZKLOTOVBXXXNOG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C1)CCC=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach includes the ring-opening and ring-closing reactions of compounds containing tetrahydrofuroyl groups .
Industrial Production Methods
Industrial production methods for 3-(2-oxopiperidin-1-yl)propanal often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation and advanced purification techniques to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3-(2-oxopiperidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-(2-oxopiperidin-1-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 3-(2-oxopiperidin-1-yl)propanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
類似化合物との比較
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related propanal derivatives, drawing parallels based on available evidence:
Table 1: Structural and Functional Comparison
Key Research Findings
Flavor and Food Chemistry: 3-(Methylthio)propanal is a critical odor-active compound in roasted peanuts and fermented fish sauce, with high odor activity values (OAVs) due to its sulfur-containing group .
Analytical Challenges: Sulfur-containing propanals like 3-(methylthio)propanal are efficiently detected via GC-MS , whereas propanal itself is monitored in atmospheric studies using specialized techniques like NO⁺ToF-CIMS due to its volatility . The polar lactam group in this compound would likely necessitate reverse-phase HPLC or high-resolution MS for accurate quantification.
Catalytic and Adsorption Behavior :
- Propanal derivatives exhibit distinct adsorption properties on catalysts. For example, propanal chemisorbs on NiMoS surfaces in a di-sigma mode (C–Ni and O–Mo bonds) due to its aldehyde group . The lactam in This compound could alter adsorption by introducing additional binding sites (e.g., amide oxygen).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


